molecular formula C7H7ClN2O B019266 4-Chloro-N-methylpicolinamide CAS No. 220000-87-3

4-Chloro-N-methylpicolinamide

Cat. No. B019266
M. Wt: 170.59 g/mol
InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-N-methylpicolinamide and its derivatives involves several key steps starting from picolinic acid. One pathway includes chlorination and esterification to produce methyl 4-chloropicolinate, which is then amidated to afford 4-Chloro-N-methylpicolinamide. This compound can further react through aromatic nucleophilic substitution with aminophenol derivatives to produce intermediates for antitumor agents (Jian-wen Yao, 2012). Another approach involves the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide as an important intermediate for many biologically active compounds, demonstrating the versatility of picolinamide derivatives in synthetic chemistry (Hehua Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methylpicolinamide derivatives has been studied through X-ray crystallography and high-resolution NMR studies. For example, the molecular structure of a chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) complex, which features a 4-Chloro-N-methylpicolinamide unit, has been determined, showcasing the complex's tetragonal space group and revealing detailed bonding properties (M. Mulqi et al., 1982).

Chemical Reactions and Properties

4-Chloro-N-methylpicolinamide undergoes various chemical reactions to form biologically active compounds. One study describes the formation of 4-chloropicolinamidrazone derivatives from 4-chloropicolinamide, which were further reacted with suitable counterparts to screen for bacteriostatic and tuberculostatic activity (A. Bogdanowicz et al., 2009). Another investigation highlights the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, revealing the influence of steric and electronic effects on the activity of amination (Jui-Ying Tsai et al., 2008).

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • It is used in synthesizing novel 4-amino-2-phenylquinoline derivatives (Tsai et al., 2008).
    • It aids in the synthesis of 5-chloro-3-hydroxyisothiazole and its derivatives (Miller et al., 1971).
    • 4-(4-Aminophenoxy)-N-propylpicolinamide derivatives are synthesized for biologically active compounds, including cancer treatment inhibitors (Xiong et al., 2018).
  • Anticancer Applications :

    • 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives can inhibit cancer cell proliferation and prolong the lifespan of mice with colon carcinoma (Meng et al., 2021).
    • It is being developed as a novel, less toxic, low-cost, and energetic hybrid for anticancer therapeutics (Moku et al., 2019).
    • N-Methylpicolinamide-4-thiol derivatives show potent anti-proliferative activities against human cancer cell lines, surpassing sorafenib (Huang et al., 2012).
  • Other Therapeutic Applications :

    • 4-Aminoquinoline derivatives, including those derived from 4-Chloro-N-methylpicolinamide, have curative activity against chloroquine-resistant malaria parasites (Dola et al., 2016).
    • 4-N-methylaminoquinoline analogs demonstrate antimalarial activity with reduced toxicity (Tiwari et al., 2021).
    • It exhibited potent anticonvulsant activity in various models, with a remarkable lack of neurotoxicity (Edafiogho et al., 1992).
  • Synthesis of Other Drugs :

    • Used in the improved synthesis of the antitumor drug Sorafenib, providing a cheap, simple, high-yield, and green chemistry approach (Jian-wen, 2012).
  • Catalysis in Chemical Reactions :

    • A catalyst with a 4-hydroxy-N-methylpicolinamidate ligand is used for producing formate from CO2, demonstrating excellent activity (Kanega et al., 2017).

Safety And Hazards

The safety data sheet for 4-Chloro-N-methylpicolinamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBBMZMEKXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363105
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-methylpicolinamide

CAS RN

220000-87-3
Record name 4-Chloro-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220000-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methylamine hydrochloride (2.057 g, 30.5 mmol) and triethylamine (14.16 ml, 102 mmol) in DCM (30 ml) at 0° C., was added 4-chloropyridine-2-carbonyl chloride (3.575 g, 20.31 mmol) in DCM (20 ml). The resulting black suspension was allowed to reach room temperature and stirred overnight. The mixture was concentrated under reduced pressure and dissolved in ethyl acetate. Water was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×), the combined organic layers were washed with water (3×) and brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified with column chromatography (20-50% ethyl acetate in n-heptane) to give 2.04 gram of a yellow oil (10.64 mmol, 52%). MS (ESI) m/z=170.0 [M+1]+.
Quantity
2.057 g
Type
reactant
Reaction Step One
Quantity
14.16 mL
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reactant
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3.575 g
Type
reactant
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Quantity
30 mL
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solvent
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Quantity
20 mL
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solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

A suspension of 17.8 g (0.103 mol, 1 eq) of 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride in 15 mL, of methanol was cooled to 0° C. and slowly treated with a 2.0 M solution of methylamine in tetrahydrofuran at a rate that kept internal temperature below 5° C. The reaction mixture was stirred at 0° C. for 2 hours, then slowly allowed to warm up to ambient temperature and stirred for 18 hours. Solvent was removed in vacuum, approx. 200 mL of ethyl acetate was added and the resulting suspension was filtered. The precipitate was washed with 100 mL of ethyl acetate. The combined ethyl acetate solutions were washed three times with 100 mL of brine and dried over sodium sulfate. Solvent was removed in vacuum to yield 14.16 g of the product as orange oil. Yield: 80.5%.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
80.5%

Synthesis routes and methods III

Procedure details

A reaction flask with stirrer was charged with 41.4 g of 4-chloro-N-methyl-pyridine-2-carboxamide hydrochloride and 100 g of toluene as solvent. After addition of 68.4 g of water and 19.6 g of an aqueous sodium hydroxide solution (45% w/w) the reaction mixture was stirred for 30 minutes. The two phases were separated and the aqueous layer was discarded. The organic layer was concentrated by distillation under vacuum and toluene was substituted by 1-methyl-2-pyrrolidinone (70 g) to yield a solution of 4-chloro-N-methyl-pyridine-2-carboxamide in 1-methyl-2-pyrrolidinone.
Name
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Caution: this is a highly hazardous, potentially explosive reaction. To a stirring solution of 4-chloropyridine (10.0 g) in N-methylformamide (250 mL) at room temp. was added conc. H2SO4 (3.55 mL) to generate an exotherm. To this mixture was added H2O2 (30% wt in H2O, 17 mL) followed by FeSO4.7H2O (0.56 g) to generate another exotherm. The resulting mixture was stirred in the dark at room temp. for 1 h, then warmed slowly over 4 h to 45° C. When bubbling had subsided, the reaction was heated at 60° C. for 16 h. The resulting opaque brown solution was diluted with H2O (700 mL) followed by a 10% NaOH solution (250 mL). The resulting mixture was extracted with EtOAc (3×500 mL). The organic phases were washed separately with a saturated NaCl solution (3×150 mL), then they were combined, dried (MgSO4) and filtered through a pad of silica gel with the aid of EtOAc. The resulting brown oil was purified by column chromatography (gradient from 50% EtOAc/50% hexane to 80% EtOAc/20% hexane). The resulting yellow oil crystallized at 0° C. over 72 h to give 4-chloro-N-methyl-2-pyridinecarboxamide (0.61 g, 5.3%): TLC (50% EtOAc/50% hexane) Rf0.50; 1H NMR (CDCl3) δ 3.04 (d, J=5.1 Hz, 3H), 7.43 (dd, J=5.4, 2.4 Hz, 1H), 7.96 (brs, 1H), 8.21 (s, 1H), 8.44 (d, J=5.1 Hz, 1 H); CI-MS m/z 171 ((M+H)+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4.7H2O
Quantity
0.56 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
38
Citations
Y Duan, Z Li, Q Tang, R Li, S Xu - 2016 7th International …, 2017 - atlantis-press.com
Sorafenib (1) in the medical field to show the potential biological activity. Literature on the majority of tumor cells have a high biological activity, such as lymphoma, breast cancer, …
Number of citations: 0 www.atlantis-press.com
AK El‐Damasy, SH Seo, NC Cho… - Chemical Biology & …, 2017 - Wiley Online Library
… of the second functionality, N-methylpicolinamide, at C5 of quinoline skeleton was accomplished through O-arylation of the hydroxyquinolines 5a–o with 4-chloro-N-methylpicolinamide …
Number of citations: 7 onlinelibrary.wiley.com
N Meng, S Zhou, M Hu, Y Xu, Y Xia, X Zeng, L Yu - Molecules, 2021 - mdpi.com
A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines. Experiments in vitro showed that …
Number of citations: 7 www.mdpi.com
R Prachi - SynOpen, 2023 - thieme-connect.com
Efficient, practical syntheses of sorafenib and regorafenib have been achieved in a manner that is free from the problems associated with previously reported methods. The process …
Number of citations: 2 www.thieme-connect.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
… In the next step, 4-chloropyridine-2-carboxylic acid methyl ester (24) reacted with methylamine in methanol/tetrahydrofuran at rt for 5 h to give 4-chloro-N-methylpicolinamide (25). On …
Number of citations: 38 link.springer.com
M Wang, S Xu, H Lei, C Wang, Z Xiao, S Jia… - Bioorganic & medicinal …, 2017 - Elsevier
… Subsequently, 1-(4-hydroxyphenyl)ethanone, 4-chloro-N-methylpicolinamide (3) and K 2 … (6) was achieved from 4-chloro-N-methylpicolinamide (3) via substitution reaction with 4-…
Number of citations: 56 www.sciencedirect.com
WF Zhu, CJ Wu, S Xu, W Li, HH Fang… - Advanced Materials …, 2014 - Trans Tech Publ
Two sorafenib analogs (9a,9b) containing sulfonylurea unit were synthesized and their chemical structures were confirmed by 1H NMR and MS spectrum. The synthesized compounds …
Number of citations: 5 www.scientific.net
LM Wang, BQ Du, DZ Zuo, MK Cheng, M Zhao… - Research on Chemical …, 2016 - Springer
An improved, high-yielding, and efficient protocol for the production of Regorafenib (1), a novel diaryl urea inhibitor of multiple protein kinases, is described. The highlight of the process …
Number of citations: 6 link.springer.com
AK El-Damasy, NC Cho, SB Kang, AN Pae… - Bioorganic & Medicinal …, 2015 - Elsevier
… with 48% aqueous hydrobromic acid afforded the corresponding hydroxyl derivative 1 26 , which then underwent selective O-arylation with 4-chloro-N-methylpicolinamide using Cs 2 …
Number of citations: 21 www.sciencedirect.com
M Wang, S Xu, C Wu, X Liu, H Tao, Y Huang… - Bioorganic & Medicinal …, 2016 - Elsevier
… by 1-(4-hydroxyphenyl) ethanone, 4-chloro-N-methylpicolinamide (3) and K 2 CO 3 in DMSO, … (6) was achieved from 4-chloro-N-methylpicolinamide (3) via substitution reaction with 4-…
Number of citations: 32 www.sciencedirect.com

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